molecular formula C55H76N4O6 B092524 Bacteriopheophytin a CAS No. 17453-58-6

Bacteriopheophytin a

Cat. No. B092524
CAS RN: 17453-58-6
M. Wt: 889.2 g/mol
InChI Key: KWOZSBGNAHVCKG-WFDCHTCOSA-N
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Description

Bacteriopheophytin a is a type of chlorophyll molecule that is found in photosynthetic bacteria. It is a key component in the process of photosynthesis, where it helps to absorb light energy and convert it into chemical energy that can be used by the organism. Bacteriopheophytin a has been the subject of extensive scientific research, which has helped to uncover many of its properties and potential applications.

Scientific Research Applications

Electron Transfer in Photosynthesis

Bacteriopheophytin a (BPhe a) plays a crucial role in the electron transfer process during photosynthesis. In the purple bacterium Rhodobacter sphaeroides, BPhe a serves as the primary electron acceptor in photosynthetic reaction centers. Research using photochemically induced dynamic nuclear polarization (photo-CIDNP) magic-angle spinning (MAS) NMR spectroscopy indicated that BPhe a in the active branch is not significantly influenced by the protein matrix surrounding it, contributing with its standard redox potential to the asymmetric electron transfer process (Gupta et al., 2013).

Influence on Charge Separation

The effect of exchanging BPhe a with plant pheophytin a on charge separation in mutant reaction centers of Rhodobacter sphaeroides was studied. The exchange affected the redox potential of BPhe a, influencing the charge separation and electron transfer dynamics at low temperatures, thus modifying the efficiency and direction of the photosynthetic process (Shkuropatov et al., 2003).

Photodynamic Therapy and Cancer Diagnosis

BPhe a, along with bacteriochlorophyll c, has been investigated for its potential applications in photodynamic therapy and the diagnosis of cancer. The absorption, fluorescence emission, and excitation spectra of these pigments introduced into lymphocytes were studied, demonstrating that BPhe a is photochemically stable in cells and can be incorporated to a greater extent in stimulated cells, indicating its suitability for medical applications over bacteriochlorophyll c (Dudkowiak et al., 2005).

properties

CAS RN

17453-58-6

Product Name

Bacteriopheophytin a

Molecular Formula

C55H76N4O6

Molecular Weight

889.2 g/mol

IUPAC Name

methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate

InChI

InChI=1S/C55H76N4O6/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3/h25,27-32,34-35,39-40,51,57,59H,13-24,26H2,1-12H3/b33-25+,41-29?,42-27?,43-27?,44-28?,45-28?,46-29?,52-50?/t31-,32-,34-,35+,39-,40+,51-/m1/s1

InChI Key

KWOZSBGNAHVCKG-WFDCHTCOSA-N

Isomeric SMILES

CC[C@@H]1[C@H](C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C

SMILES

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C

Canonical SMILES

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C

synonyms

acteriopheophytin
bacteriopheophytin a

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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